molecular formula C14H12N4 B14022524 2-[(4-Methylphenyl)amino]diazenylbenzonitrile CAS No. 52744-98-6

2-[(4-Methylphenyl)amino]diazenylbenzonitrile

Cat. No.: B14022524
CAS No.: 52744-98-6
M. Wt: 236.27 g/mol
InChI Key: JBYQALHCQIQSFW-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]diazenylbenzonitrile is an organic compound with the molecular formula C14H11N3 It is a derivative of benzonitrile and is characterized by the presence of a diazenyl group (-N=N-) linked to an amino group substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)amino]diazenylbenzonitrile typically involves the diazotization of 4-methylphenylenediamine followed by coupling with benzonitrile. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to generate the diazonium salt. The diazonium salt is then reacted with benzonitrile under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methylphenyl)amino]diazenylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the diazenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic media.

Major Products Formed:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the diazenyl group.

Scientific Research Applications

2-[(4-Methylphenyl)amino]diazenylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]diazenylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 2-[(4-Ethylphenyl)amino]diazenylbenzonitrile
  • 2-[(4-Dimethylamino)phenyl)amino]diazenylbenzonitrile

Comparison: Compared to its analogs, 2-[(4-Methylphenyl)amino]diazenylbenzonitrile is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

52744-98-6

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-[(4-methylanilino)diazenyl]benzonitrile

InChI

InChI=1S/C14H12N4/c1-11-6-8-13(9-7-11)16-18-17-14-5-3-2-4-12(14)10-15/h2-9H,1H3,(H,16,17)

InChI Key

JBYQALHCQIQSFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN=NC2=CC=CC=C2C#N

Origin of Product

United States

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